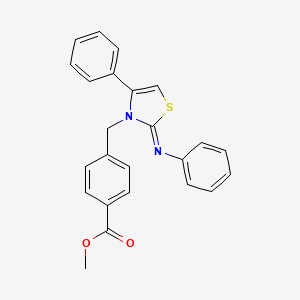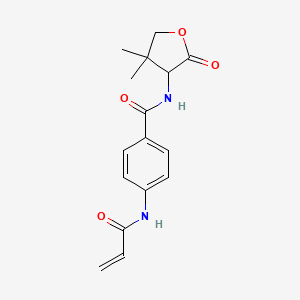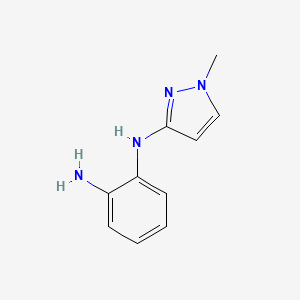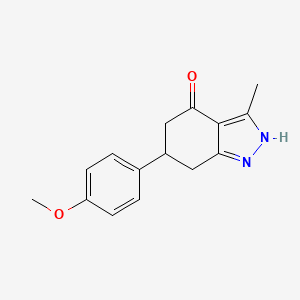
N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
- Selective Hydrogenation : A catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride, Pd@mpg-C(3)N(4), was highly active and promoted the selective formation of cyclohexanone under mild conditions. This demonstrates the importance of selective catalysis in the chemical industry, particularly for the synthesis of intermediates like cyclohexanone from phenol derivatives (Yong Wang et al., 2011).
Material Science
- Ion Chromatography Sorbents : Modified hydroxyethyl methacrylate copolymers have been utilized as sorbents for ion chromatography, illustrating the utility of functionalized polymers in analytical chemistry. These materials, with various functional groups, have applications in environmental monitoring and food safety testing (F. Vláčil et al., 1987).
Pharmacology and Biomedical Applications
- Anticancer Properties : Molecular docking studies of biscyclohexane diol with FAK domain using Autodock were conducted to study its anticancerous property. These derivatives showed considerable bacterial inhibition at lower to moderate concentrations, indicating potential as pharmaceutical agents due to their biological activities (M. Kokila et al., 2017).
Advanced Nanomedicine
- Theranostic Carbon Dots : A novel carbon dot with intrinsic theranostic properties was prepared for cancer imaging and treatment. It demonstrated excellent photostability, preferential uptake at tumors, and high photothermal conversion efficiency, highlighting the potential of multifunctional nanomedicines in cancer therapy (M. Zheng et al., 2016).
Propriétés
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-14(2,3)12(16)9-10-15-13(17)11-7-5-4-6-8-11/h4-5,11-12,16H,6-10H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCJMTMBEOKBKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1CCC=CC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B2379070.png)
![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2379073.png)

![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)


![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2379080.png)

![1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2379083.png)
![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)
